5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione
Overview
Description
5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C13H12BrNO4. It is a derivative of Meldrum’s acid, which is known for its applications in organic synthesis due to its unique chemical properties .
Preparation Methods
The synthesis of 5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with 3-bromoaniline under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable intermediates and react with various biological molecules. The bromine atom plays a crucial role in its reactivity, allowing it to participate in electrophilic and nucleophilic reactions .
Comparison with Similar Compounds
5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione can be compared with similar compounds such as:
Meldrum’s acid: The parent compound, known for its high acidity and reactivity in organic synthesis.
Dimedone: Another diketone compound used in organic synthesis, but with different reactivity and applications.
Barbituric acid: A compound with similar structural features but different chemical properties and applications.
Properties
Molecular Formula |
C13H12BrNO4 |
---|---|
Molecular Weight |
326.14 g/mol |
IUPAC Name |
5-[(3-bromoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H12BrNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-4-8(14)6-9/h3-7,15H,1-2H3 |
InChI Key |
GBOITXKUBJEVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=CC=C2)Br)C(=O)O1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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